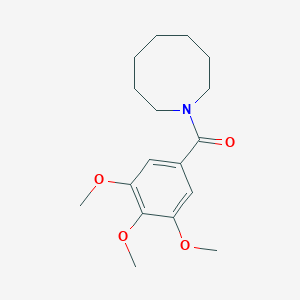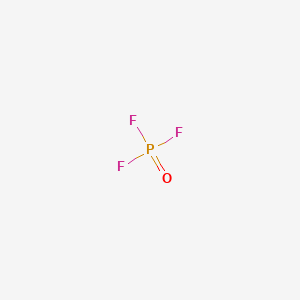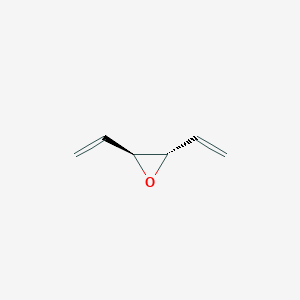
trans-2,3-Divinyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2,3-Divinyloxirane: is an organic compound belonging to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of two vinyl groups attached to the oxirane ring. The structure of this compound makes it an interesting subject for various chemical studies due to its strained ring system and potential for diverse chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Stereoselective Tandem Iridium-Catalyzed Alkene Isomerization-Cope Rearrangement: This method involves the use of an iridium-based catalyst to isomerize alkenes, followed by a Cope rearrangement to form trans-2,3-Divinyloxirane with high regio- and stereocontrol.
Gas Phase Racemization: The compound can also be synthesized through the racemization of cis-2,3-Divinyloxirane in the gas phase.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-2,3-Divinyloxirane can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: Substitution reactions can occur at the vinyl groups or the oxirane ring, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives such as diols or epoxides.
Reduction Products: Reduced forms such as alkanes or alcohols.
Substitution Products: Substituted oxiranes or vinyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Study of Reaction Mechanisms: trans-2,3-Divinyloxirane is used to study the mechanisms of various chemical reactions, including isomerization and rearrangement processes.
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biological Activity Studies: The compound is used in studies to understand its potential biological activities and interactions with biological molecules.
Industry:
Material Science:
Mécanisme D'action
The mechanism of action of trans-2,3-Divinyloxirane involves its ability to undergo various chemical transformations due to the strained nature of the oxirane ring. The compound can participate in electrocyclic processes, leading to the formation of intermediates such as carbonyl ylides . These intermediates can further react to form a variety of products, depending on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
cis-2,3-Divinyloxirane: The cis isomer of trans-2,3-Divinyloxirane, which has different stereochemistry and reactivity.
2,3-Diaryloxiranes: Compounds with aryl groups attached to the oxirane ring, which exhibit different chemical properties and reactivity.
2,3-Dimethyloxirane: A compound with methyl groups instead of vinyl groups, leading to different chemical behavior.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of vinyl groups, which provide distinct reactivity patterns compared to other oxiranes. The compound’s ability to undergo stereoselective transformations and participate in various chemical reactions makes it a valuable subject for research in organic chemistry .
Propriétés
Numéro CAS |
13051-61-1 |
|---|---|
Formule moléculaire |
C6H8O |
Poids moléculaire |
96.13 g/mol |
Nom IUPAC |
(2R,3R)-2,3-bis(ethenyl)oxirane |
InChI |
InChI=1S/C6H8O/c1-3-5-6(4-2)7-5/h3-6H,1-2H2/t5-,6-/m1/s1 |
Clé InChI |
WVLXAFYCRVAZSM-PHDIDXHHSA-N |
SMILES |
C=CC1C(O1)C=C |
SMILES isomérique |
C=C[C@@H]1[C@H](O1)C=C |
SMILES canonique |
C=CC1C(O1)C=C |
Key on ui other cas no. |
13051-61-1 |
Synonymes |
trans-2,3-divinyloxirane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



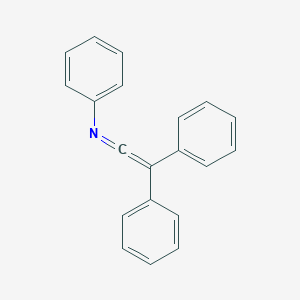
![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B78643.png)
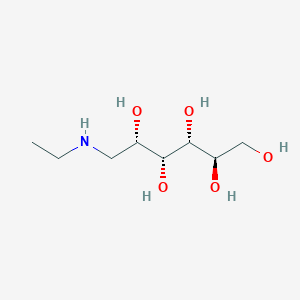
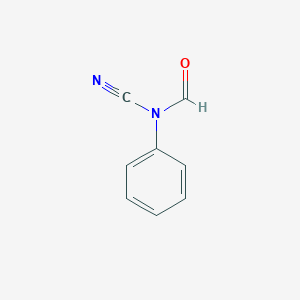
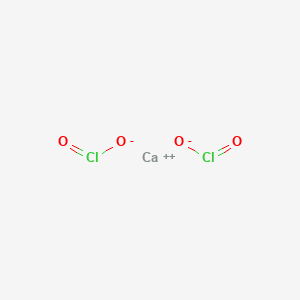
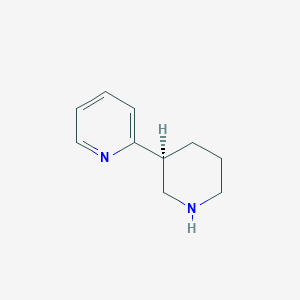
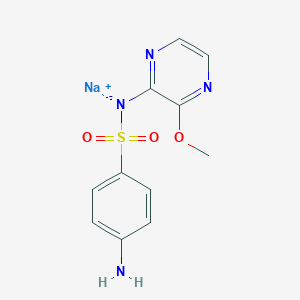
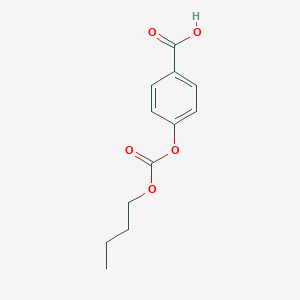
![6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride](/img/structure/B78658.png)
![[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate](/img/structure/B78659.png)
